molecular formula C18H28ClNO2 B4405253 1-[3-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride

1-[3-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride

Cat. No.: B4405253
M. Wt: 325.9 g/mol
InChI Key: XTINRSKWVATKEM-UHFFFAOYSA-N
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Description

1-[3-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the butoxy group: The butoxy group is introduced through an etherification reaction.

    Formation of the ethanone group: The ethanone group is introduced through a Friedel-Crafts acylation reaction.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[3-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride is unique due to its specific structural features, such as the combination of the piperidine ring with the butoxy and ethanone groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[3-[4-(3-methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.ClH/c1-15-7-6-11-19(14-15)10-3-4-12-21-18-9-5-8-17(13-18)16(2)20;/h5,8-9,13,15H,3-4,6-7,10-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTINRSKWVATKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCCOC2=CC=CC(=C2)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride
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1-[3-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride
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1-[3-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride
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1-[3-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride
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1-[3-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride
Reactant of Route 6
1-[3-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride

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